1-Cyclohexylethyl acetate
Overview
Description
1-Cyclohexylethyl acetate is a chemical compound with the molecular formula C10H18O2. It is a carboxylic ester, specifically an acetate ester, formed from the reaction of acetic acid and 1-cyclohexylethanol. This compound is known for its pleasant floral and fruity aroma, making it a valuable ingredient in the fragrance industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Cyclohexylethyl acetate can be synthesized through the esterification of 1-cyclohexylethanol with acetic acid or acetic anhydride. The reaction typically involves the use of a catalyst such as p-toluene sulfonic acid to facilitate the esterification process. The reaction is carried out at a temperature range of 30-40°C for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reactants, 1-cyclohexylethanol and acetic acid or acetic anhydride, are mixed in large reactors with a catalyst. The reaction conditions are optimized to achieve high yields and purity of the final product. The mixture is then subjected to distillation to separate and purify the ester .
Chemical Reactions Analysis
Types of Reactions
1-Cyclohexylethyl acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to 1-cyclohexylethanol and acetic acid.
Reduction: The ester can be reduced to the corresponding alcohol, 1-cyclohexylethanol, using reducing agents such as lithium aluminum hydride.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols, appropriate solvents.
Major Products Formed
Hydrolysis: 1-Cyclohexylethanol and acetic acid.
Reduction: 1-Cyclohexylethanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
1-Cyclohexylethyl acetate has several applications in scientific research:
Radiochemistry: Derivatives of this compound, such as [1-11C]acetate, are used in positron emission tomography (PET) imaging for studying metabolic processes.
Catalysis and Organic Synthesis: The compound is used in the synthesis of other esters and in catalytic reactions to optimize esterification processes.
Biological and Environmental Studies: Research on the degradation of cyclohexane by bacteria includes studies on cyclohexylethyl acetate derivatives, contributing to bioremediation technologies.
Chemoenzymatic Applications: The compound is used in studies exploring the racemization of secondary alcohols, which is significant for developing chemoenzymatic dynamic resolutions in organic synthesis.
Pharmacological Studies: Cyclohexylethyl acetate derivatives are studied for their effects on protein synthesis and biological pathways, providing insights into cellular mechanisms and drug development.
Mechanism of Action
The mechanism of action of 1-cyclohexylethyl acetate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release 1-cyclohexylethanol and acetic acid, which can then participate in various biochemical processes. The compound’s fragrance properties are due to its ability to bind to olfactory receptors, triggering sensory responses .
Comparison with Similar Compounds
1-Cyclohexylethyl acetate can be compared with other similar esters, such as:
Cyclohexyl acetate: Similar in structure but lacks the ethyl group, resulting in different physical and chemical properties.
Cyclohexyl methyl acetate: Contains a methyl group instead of an ethyl group, leading to variations in reactivity and applications.
Cyclohexyl ethyl butyrate: Similar ester but with a butyrate group instead of an acetate group, affecting its aroma and uses
These comparisons highlight the unique properties of this compound, such as its specific fragrance profile and reactivity in chemical reactions.
Properties
IUPAC Name |
1-cyclohexylethyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-8(12-9(2)11)10-6-4-3-5-7-10/h8,10H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAVZALBKNIHSLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCCC1)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7051688 | |
Record name | 1-Cyclohexylethyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7051688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13487-27-9 | |
Record name | 1-Cyclohexylethyl acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13487-27-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclohexylmethylcarbinyl acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013487279 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexanemethanol, .alpha.-methyl-, 1-acetate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Cyclohexylethyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7051688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-methylcyclohexylmethyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.439 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CYCLOHEXYLMETHYLCARBINYL ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07O60RIB6R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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